molecular formula C13H12N2O2 B1337130 Ethyl 2-phenylpyrimidine-5-carboxylate CAS No. 85386-14-7

Ethyl 2-phenylpyrimidine-5-carboxylate

Cat. No.: B1337130
CAS No.: 85386-14-7
M. Wt: 228.25 g/mol
InChI Key: ADXNMWBLJLAMNG-UHFFFAOYSA-N
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Description

Ethyl 2-phenylpyrimidine-5-carboxylate is an organic compound with the molecular formula C13H12N2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-phenylpyrimidine-5-carboxylate typically involves the condensation of ethyl cyanoacetate with benzaldehyde in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-phenylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-phenylpyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-phenylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives formed .

Comparison with Similar Compounds

  • Ethyl 2-phenylpyrimidine-4-carboxylate
  • Ethyl 2-phenylpyrimidine-6-carboxylate
  • Methyl 2-phenylpyrimidine-5-carboxylate

Comparison: this compound is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

ethyl 2-phenylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-2-17-13(16)11-8-14-12(15-9-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXNMWBLJLAMNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440772
Record name Ethyl 2-phenylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85386-14-7
Record name Ethyl 2-phenylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of ethyl 3-N,N-dimethylamino-2-formylacrylate (4.0 g, 23 mmol) (Arnold, Coll. Czech. Chem. Commun. 26:3051, 1961), benzamidine hydrochloride (4.0 g, 26 mmol) and sodium (0.65 g, 28 mmol) in EtOH (40 mL) was heated at reflux for 1 h. The solution was filtered and concentrated and the residue partitioned between EtOAc and dilute HCl (10%). The organic layer was dried (Na2SO4), and concentrated to give ethyl 2-phenylpyrimidine-5-carboxylate (4.0 g, 75% yield); m.p. >220° C. (dec.).
Quantity
4 g
Type
reactant
Reaction Step One
Name
benzamidine hydrochloride
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-phenylpyrimidine-5-carboxylate
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Customer
Q & A

Q1: What is the role of ethyl 2-phenylpyrimidine-5-carboxylate in the synthesis of the benzo[b]pyrimido[4,5-f]azocine ring system?

A1: this compound serves as a crucial starting material in the multi-step synthesis of the novel benzo[b]pyrimido[4,5-f]azocine ring system. [] The synthesis involves reacting this compound with 3,4-dimethoxy-6-nitrobenzaldehyde. This reaction ultimately leads to the formation of 5,6-dihydro-8,9-dimethoxy-3-phenylbenzo[b]pyrimido[4,5-f]azocine-12(11H)-one, representing the first reported instance of this specific ring system. []

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